molecular formula C8H7ClF3N B11890642 5-(2-Chloroethyl)-2-(trifluoromethyl)pyridine

5-(2-Chloroethyl)-2-(trifluoromethyl)pyridine

Cat. No.: B11890642
M. Wt: 209.59 g/mol
InChI Key: XHKSSVWRMDJMOX-UHFFFAOYSA-N
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Description

5-(2-Chloroethyl)-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds that are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both chloroethyl and trifluoromethyl groups in the pyridine ring makes this compound particularly interesting due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloroethyl)-2-(trifluoromethyl)pyridine typically involves the reaction of 2-(trifluoromethyl)pyridine with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloroethyl)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or diisobutylaluminum hydride.

Major Products

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

5-(2-Chloroethyl)-2-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Chloroethyl)-2-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in its interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyridine: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.

    5-(2-Bromoethyl)-2-(trifluoromethyl)pyridine: Similar structure but with a bromoethyl group instead of chloroethyl, leading to different reactivity.

    5-(2-Chloroethyl)-3-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at a different position, affecting its chemical properties.

Uniqueness

5-(2-Chloroethyl)-2-(trifluoromethyl)pyridine is unique due to the specific positioning of the chloroethyl and trifluoromethyl groups on the pyridine ring

Properties

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

5-(2-chloroethyl)-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H7ClF3N/c9-4-3-6-1-2-7(13-5-6)8(10,11)12/h1-2,5H,3-4H2

InChI Key

XHKSSVWRMDJMOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCCl)C(F)(F)F

Origin of Product

United States

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